N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}cyclopropanecarboxamide
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Overview
Description
N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound that features a trifluoromethyl group, a triazolo-pyridazine ring, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}cyclopropanecarboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the triazolo-pyridazine core through a cyclization reaction of trifluoromethyl-substituted hydrazones with cyanamide . The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the cyclopropanecarboxamide group under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromosuccinimide (NBS) to form oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the functional groups.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions include oxidized triazolo-pyridazine derivatives, reduced piperidine derivatives, and substituted cyclopropanecarboxamide compounds .
Scientific Research Applications
N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}cyclopropanecarboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, while the triazolo-pyridazine core can bind to enzyme active sites, modulating their activity . The piperidine moiety contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl and triazole groups but lack the piperidine and cyclopropanecarboxamide moieties.
Triazolo-thiadiazines: These compounds have a similar triazole ring but differ in their additional heterocyclic structures.
Triazolo-pyrazines: These compounds feature a triazole ring fused with a pyrazine ring, differing from the pyridazine structure.
Uniqueness
N-{1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its combination of a trifluoromethyl group, a triazolo-pyridazine ring, and a piperidine moiety, which together confer distinct physicochemical and pharmacological properties .
Properties
Molecular Formula |
C15H17F3N6O |
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Molecular Weight |
354.33 g/mol |
IUPAC Name |
N-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H17F3N6O/c16-15(17,18)14-21-20-11-5-6-12(22-24(11)14)23-7-1-2-10(8-23)19-13(25)9-3-4-9/h5-6,9-10H,1-4,7-8H2,(H,19,25) |
InChI Key |
QCPZZTKJUUWJEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)NC(=O)C4CC4 |
Origin of Product |
United States |
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